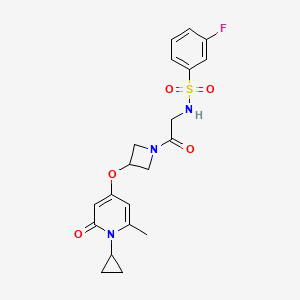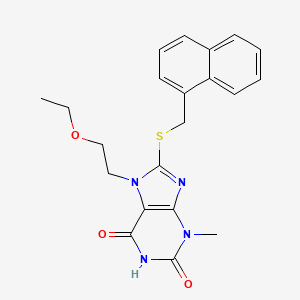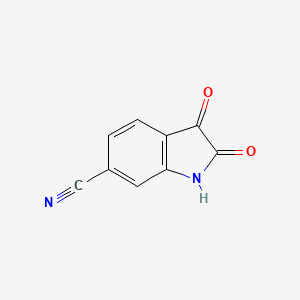![molecular formula C12H13N3O4 B2928757 methyl 2-[4,5-bis(hydroxymethyl)-1H-1,2,3-triazol-1-yl]benzenecarboxylate CAS No. 478064-95-8](/img/structure/B2928757.png)
methyl 2-[4,5-bis(hydroxymethyl)-1H-1,2,3-triazol-1-yl]benzenecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 2-[4,5-bis(hydroxymethyl)-1H-1,2,3-triazol-1-yl]benzenecarboxylate” is a chemical compound with the molecular formula C12H13N3O4 and a molecular weight of 263.25 . It is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring attached to a 1,2,3-triazole ring via a carboxylate ester linkage .Wissenschaftliche Forschungsanwendungen
Enzymatic Synthesis of Biobased Polyesters
Biobased polyesters have been synthesized enzymatically using rigid diols like 2,5-bis(hydroxymethyl)furan, which resembles aromatic monomers in polyester synthesis. This approach, using Candida antarctica Lipase B, yields novel furan polyesters with significant molecular weights and desirable physical properties. This method highlights the potential for developing sustainable and environmentally friendly polymeric materials (Jiang et al., 2014).
Antimicrobial Activities of Novel Triazole Derivatives
Research on novel 1,4-bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene and 5-aryltriaz-1-en-1-yl-1-phenyl-1H-pyrazole-4-carbonitrile derivatives has demonstrated significant antimicrobial properties. These compounds, characterized by spectroscopic analyses, exhibit moderate yield and provide insights into developing new antimicrobial agents (Al‐Azmi & Mahmoud, 2020).
Synthesis of Bronchodilators
A key building block for theophylline analogs, N,N′‐Bis(4‐methyloxazol-5‐yl)urea, has been synthesized, indicating a pathway towards improved bronchodilators. This synthetic pathway involves a series of transformations from 4-methyloxazole-5-carboxylic acid, suggesting potential applications in respiratory medicine (Ray & Ghosh, 1999).
Zinc Sensors
An improved synthetic route for 2,5-bis(benzoxazole-2-yl)benzene-1,4-diol derivatives, which exhibit excellent responses to Zn2+ cations, highlights the potential for these compounds in biologically relevant studies. This development opens avenues for research into zinc sensing, crucial for understanding zinc's role in biological systems (Wang & Pang, 2013).
Coordination Polymers for Material Science
Research into coordination polymers based on 3,5-dinitrosalicylic acid and flexible bis(triazole) ligands has led to the synthesis of structures with diverse applications, from catalysis to materials science. These polymers' unique properties, such as UV-vis spectra and optical energy gap, provide valuable insights for developing advanced materials (Yang et al., 2013).
Alkoxycarbonylation of Alkenes
The development of a palladium catalyst system for the alkoxycarbonylation of alkenes represents a significant advancement in homogeneous catalysis, offering a practical tool for transforming alkenes into versatile ester products. This research has implications for the chemical industry and pharmaceutical manufacturing, demonstrating the broad applicability of this chemical transformation (Dong et al., 2017).
Eigenschaften
IUPAC Name |
methyl 2-[4,5-bis(hydroxymethyl)triazol-1-yl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O4/c1-19-12(18)8-4-2-3-5-10(8)15-11(7-17)9(6-16)13-14-15/h2-5,16-17H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBMUOLAPDWVLEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1N2C(=C(N=N2)CO)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2928679.png)
![2-[[(4-Chlorophenyl)sulfonyl]-3-(trifluoromethyl)anilino]acetic acid](/img/structure/B2928681.png)



![2-[(2-methylbenzyl)sulfanyl]-3-pentylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2928687.png)
![2-Ethyl-5-((4-(2-fluorophenyl)piperazin-1-yl)(3-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2928688.png)
![N-(3-chloro-4-methylphenyl)-2-((5-methyl-4-oxo-7-phenyl-3-propyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2928690.png)

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-ethyloxalamide](/img/structure/B2928694.png)
![N-(1-cyanoethyl)-1-(propan-2-yl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2928696.png)
![1-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]spiro[2-oxabicyclo[2.1.1]hexane-3,1'-cyclobutane]-4-carboxylic acid](/img/structure/B2928697.png)
